![molecular formula C19H16BrNO3 B4710635 2-(3-bromophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B4710635.png)
2-(3-bromophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(3-bromophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PBOX-15 and has been found to have a variety of biological effects.
Mechanism of Action
The mechanism of action of PBOX-15 involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS cause damage to cellular components, leading to cell death. PBOX-15 has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PBOX-15 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using PBOX-15 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy. However, one limitation of using PBOX-15 is its dependence on light for activation. This limits its potential use in certain types of cancer and in deep-seated tumors.
Future Directions
There are several future directions for research on PBOX-15. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research is the development of new photosensitizers that can be activated by different wavelengths of light, allowing for greater versatility in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of PBOX-15 and its potential applications in other areas of scientific research.
Scientific Research Applications
PBOX-15 has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. PBOX-15 has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and destroy cancer cells.
properties
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-10-23-17-9-4-3-6-13(17)12-16-19(22)24-18(21-16)14-7-5-8-15(20)11-14/h3-9,11-12H,2,10H2,1H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELBZBALUACTP-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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